molecular formula C6H8BrF3O2 B6233297 methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate CAS No. 2742659-83-0

methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate

Cat. No. B6233297
CAS RN: 2742659-83-0
M. Wt: 249
InChI Key:
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Description

Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate (MBT) is a chemical compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. MBT is a brominated trifluoromethylbutanoic acid ester and is a derivative of 2-bromo-4,4,4-trifluorobutanoic acid (BTFBA). This compound has a wide range of potential uses and applications in both laboratory and industrial settings.

Scientific Research Applications

Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate has been studied extensively for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. In synthetic organic chemistry, methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate has been used as a starting material for the synthesis of complex molecules. In medicinal chemistry, methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate has been used as a building block for the synthesis of novel drugs and drug analogs. In biochemistry, methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate has been used to study the structure and function of proteins, and to study the effects of drugs on biological systems.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate is not fully understood, but it is known to interact with proteins, enzymes, and other biological molecules. methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate is known to bind to proteins and enzymes, and can modulate their activity. It is also known to interact with other molecules, such as lipids, to alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate are not fully understood. In laboratory studies, methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate has been shown to have a variety of effects on biological systems, including the modulation of protein and enzyme activity, the alteration of lipid structure and function, and the inhibition of certain metabolic pathways. In animal studies, methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate has been shown to have a variety of effects, including the modulation of immune system activity, the alteration of hormone levels, and the inhibition of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate in laboratory experiments include its low cost, its low toxicity, and its ability to interact with proteins and enzymes. The limitations of using methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate in laboratory experiments include its low solubility in water, its instability in the presence of light, and its tendency to react with other molecules.

Future Directions

For the study of methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate include the development of new synthetic methods for its production, the exploration of its potential applications in the fields of medicinal chemistry and biochemistry, and the investigation of its effects on biological systems. Additionally, further research into its potential therapeutic applications, such as its use as a drug or a drug analog, could be beneficial. Finally, the development of new analytical methods for the characterization of methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate could provide further insight into its structure and function.

Synthesis Methods

The synthesis of methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate can be achieved through several different methods, depending on the desired end product. The most common method is the reaction of 2-bromo-4,4,4-trifluorobutanoic acid (BTFBA) with a methylating agent such as methyl iodide or methyl bromide. This reaction produces a mixture of the desired methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate and the by-product 2-bromo-4,4,4-trifluorobutanoic acid methyl ester (methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoateFBA). The reaction can be carried out in either an aqueous or an organic solvent, depending on the desired outcome.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Methyl acetoacetate", "Bromine", "Hydrogen fluoride", "Sodium hydroxide", "Sodium iodide", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Acetic acid", "Sodium chloride" ], "Reaction": [ "Step 1: Methyl acetoacetate is reacted with bromine in the presence of sulfuric acid to yield methyl 2-bromoacetoacetate.", "Step 2: Methyl 2-bromoacetoacetate is treated with hydrogen fluoride to produce methyl 2-fluoro-2-bromoacetate.", "Step 3: Methyl 2-fluoro-2-bromoacetate is reacted with sodium iodide in acetone to yield methyl 2-iodo-2-fluoroacetate.", "Step 4: Methyl 2-iodo-2-fluoroacetate is treated with sodium hydroxide to produce methyl 2-fluoroacetate.", "Step 5: Methyl 2-fluoroacetate is reacted with sodium bicarbonate and methanol to yield methyl 2-fluoroacetoacetate.", "Step 6: Methyl 2-fluoroacetoacetate is treated with acetic acid and sodium chloride to produce methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate." ] }

CAS RN

2742659-83-0

Product Name

methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate

Molecular Formula

C6H8BrF3O2

Molecular Weight

249

Purity

95

Origin of Product

United States

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